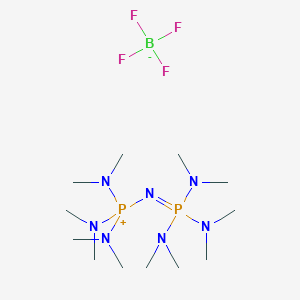

1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazeniumtetrafluoroborat

Übersicht

Beschreibung

The compound "1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate" is a stable organic fluoride salt that serves as a source of homogeneous, extremely basic solutions of 'naked' fluoride ions. These ions exhibit unprecedented reactivity and selectivity in E2 elimination reactions and are capable of cleaving CSi bonds, generating highly reactive 'naked' carbanions .

Synthesis Analysis

The synthesis of the compound involves treating a solution of 1,1,1,3,3,3-hexakis(dimethylamino)diphosphazenium tetrafluoroborate with a solution of KF under nitrogen and stirring vigorously. After removing KBF4 by suction, the solution is concentrated in vacuo and dried at high temperatures. The product is then slurried in absolute THF, filtered, and dried in a high vacuum to yield colorless crystals .

Molecular Structure Analysis

The molecular structure of related cyclotriphosphazene compounds has been extensively studied using single-crystal X-ray structures. These studies provide insights into the P-N bond distances and the flexible nature of coordination arms present on the cyclophosphazene scaffold . Although the exact molecular structure of the hexakis(dimethylamino)diphosphazenium tetrafluoroborate is not detailed in the provided papers, similar analytical techniques would likely be employed for its characterization.

Chemical Reactions Analysis

The compound is known for its ability to cleave CSi bonds and generate reactive carbanions. It reacts rapidly with partially halogenated alkanes and more slowly with CCl4. The reactivity of similar compounds with various reagents, such as nitriles, has been reported, leading to the formation of new products characterized by NMR, mass, and IR spectra . These studies highlight the compound's potential in synthetic organic chemistry as a reagent for introducing phosphorus-containing groups.

Physical and Chemical Properties Analysis

The compound has a melting point of approximately 152°C and a density of 1.193 g cm^-3. It is very soluble in benzene and fluorobenzene, soluble with deactivation in protic solvents, acetonitrile, DMSO, and sparingly soluble in toluene, dioxane, HMPA, and THF. It is thermally stable up to about 100°C and insensitive to dry oxygen. The compound is commercially available as a 0.5 M solution in benzene and must be stored and handled to rigorously exclude moisture .

Relevant Case Studies

While the provided papers do not include case studies specific to the compound , they do offer insights into the synthesis, characterization, and applications of related phosphazene compounds. For instance, the synthesis of hexakis(pyrenyloxy)cyclotriphosphazene and its photophysical properties have been investigated, which could be relevant to the study of hexakis(dimethylamino)diphosphazenium tetrafluoroborate's properties in various states . Additionally, the coordination behavior of hexakis(3-pyridyloxy)cyclophosphazene with divalent metal ions leading to the formation of metallamacrocycles and coordination polymers provides a precedent for the potential coordination chemistry of the compound .

Wissenschaftliche Forschungsanwendungen

Phasentransferkatalyse

Phosphazeniumtetrafluoroborat P2-BF4 wird als Phasentransferkatalysator verwendet, insbesondere bei der Lenkung der Enolatalkylierung in Richtung O-Substitution. Diese Anwendung nutzt seine Fähigkeit, die Migration eines Reaktanten von einer Phase in eine andere zu erleichtern, in der die Reaktion stattfindet .

Synthese von reaktiven Fluoriden

Die Verbindung dient als Ausgangsmaterial für die Herstellung extrem reaktiver „nackter“ Fluoride bei Reaktion mit Kaliumfluorid (KF). Dies ist entscheidend in verschiedenen Syntheseprozessen, bei denen eine starke Fluoridquelle benötigt wird .

Starke nicht-ionische Base

Als Teil der Phosphazenbasenfamilie wirkt es als extrem starke, nicht-ionische, nicht-geladene Stickstoffbase. Diese Eigenschaft ist wertvoll in Reaktionen, die eine hohe Basizität erfordern, ohne die Einführung von Ladung .

Analytische Chemie

In der analytischen Chemie kann Phosphazeniumtetrafluoroborat P2-BF4 aufgrund seiner definierten Eigenschaften als Referenzmaterial für die Kalibrierung oder als Reagenz in bestimmten analytischen Verfahren verwendet werden .

Pädagogische Zwecke

Diese Verbindung kann auch für pädagogische Demonstrationen in fortgeschrittenen Chemie-Kursen verwendet werden, um das Verhalten von Phosphazenbasen und ihre Anwendungen in der Katalyse und Synthese zu veranschaulichen .

Wirkmechanismus

Target of Action

The primary target of 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate is the enolate ion in organic compounds . The enolate ion plays a crucial role in various organic reactions, serving as a nucleophile in carbon-carbon bond-forming reactions .

Mode of Action

This compound acts as a phase transfer catalyst , facilitating the migration of a reactant from one phase into another phase where reaction occurs . It directs enolate alkylation towards O-substitution , altering the course of the reaction .

Result of Action

The compound’s action results in the alkylation of enolate ions towards O-substitution . This can lead to the formation of different organic compounds compared to reactions without this catalyst. The exact molecular and cellular effects would depend on the specific reactions and compounds involved.

Eigenschaften

IUPAC Name |

tris(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36N7P2.BF4/c1-14(2)20(15(3)4,16(5)6)13-21(17(7)8,18(9)10)19(11)12;2-1(3,4)5/h1-12H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIDWCQJGWFENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36BF4N7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473328 | |

| Record name | Phosphazenium tetrafluoroborate P2-BF4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137334-98-6 | |

| Record name | Phosphazenium tetrafluoroborate P2-BF4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-Hexakis(dimethylamino)di-phosphazenium BF4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)